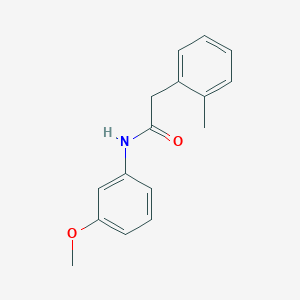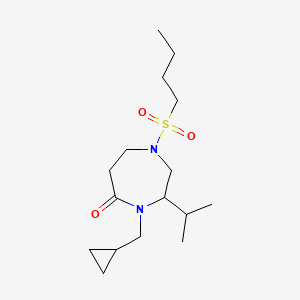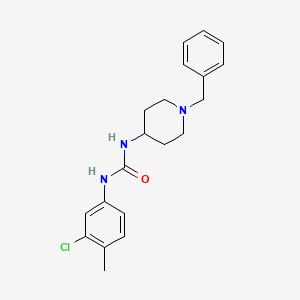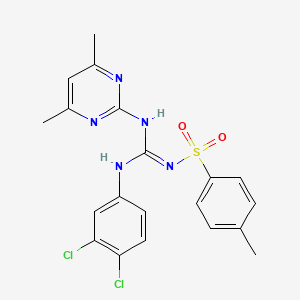
N-(3-methoxyphenyl)-2-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-2-(2-methylphenyl)acetamide is an organic compound characterized by the presence of a methoxy group on the phenyl ring and a methyl group on another phenyl ring, connected through an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-(2-methylphenyl)acetamide typically involves the reaction of 3-methoxyaniline with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-methoxyaniline+2-methylphenylacetyl chloride→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the acetamide group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of N-(3-hydroxyphenyl)-2-(2-methylphenyl)acetamide.
Reduction: Formation of N-(3-methoxyphenyl)-2-(2-methylphenyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(3-methoxyphenyl)-2-(2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of analgesic and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors involved in pain and inflammation pathways. The methoxy and methyl groups play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-(2-methylphenyl)acetamide
- N-(3-methoxyphenyl)-2-(3-methylphenyl)acetamide
- N-(3-methoxyphenyl)-2-(4-methylphenyl)acetamide
Uniqueness
N-(3-methoxyphenyl)-2-(2-methylphenyl)acetamide is unique due to the specific positioning of the methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-6-3-4-7-13(12)10-16(18)17-14-8-5-9-15(11-14)19-2/h3-9,11H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPFDMWPDAMZGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[5-(Methoxycarbonyl)-2-methylphenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5491940.png)
![4-nitro-N'-{1-[4-(nonyloxy)phenyl]ethylidene}benzohydrazide](/img/structure/B5491953.png)
![N-(2-methylpropyl)-3-[(2-phenoxyacetyl)amino]benzamide](/img/structure/B5491967.png)

![(3'R*,4'R*)-1'-[8-(trifluoromethyl)-4-quinolinyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5491982.png)

![5-[(2-methoxypyrimidin-5-yl)methyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5491995.png)

![4-ethyl-5-({1-[3-(2-methoxyphenyl)propanoyl]piperidin-4-yl}methyl)-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5492005.png)
![4-benzyl-1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5492016.png)
![(NZ)-N-[(2-bromophenyl)-(2-chloro-1-ethoxyethyl)-lambda4-sulfanylidene]benzenesulfonamide](/img/structure/B5492022.png)
![7-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}quinolin-8-ol](/img/structure/B5492030.png)
![5-{[4-(3-fluorobenzyl)-1-piperazinyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5492032.png)
![2-METHYL-N-{4-[(PROP-2-EN-1-YL)SULFAMOYL]PHENYL}PROPANAMIDE](/img/structure/B5492042.png)
